molecular formula C17H13BrN2O3 B11648559 N-(4-bromo-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

N-(4-bromo-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B11648559
M. Wt: 373.2 g/mol
InChI Key: HOCMSCKKIRIUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a high-value chemical reagent designed for pharmaceutical and biochemical research applications. This compound features a unique molecular architecture combining an acetamide core substituted with a 4-bromo-2-methylphenyl group and a 1,3-dioxoisoindol-2-yl moiety, making it a compelling candidate for medicinal chemistry exploration and drug discovery programs. Compounds containing the 1,3-dioxoisoindoline (phthalimide) scaffold are of significant research interest due to their diverse biological activities and presence in pharmacologically active molecules . The bromo-methylphenyl component provides a handle for further structural diversification via cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl derivatives for structure-activity relationship studies . This reagent is intended for use solely in laboratory research settings as a chemical intermediate or building block for the synthesis of more complex molecules. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with laboratory safety guidelines.

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C17H13BrN2O3/c1-10-8-11(18)6-7-14(10)19-15(21)9-20-16(22)12-4-2-3-5-13(12)17(20)23/h2-8H,9H2,1H3,(H,19,21)

InChI Key

HOCMSCKKIRIUHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H17BrN2O3C_{17}H_{17}BrN_2O_3, with a molecular weight of approximately 401.3 g/mol. The structure features a brominated phenyl group and an isoindole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H17BrN2O3
Molecular Weight401.3 g/mol
IUPAC NameThis compound
PurityTypically ≥95%

Synthesis

The synthesis of this compound can be achieved through various chemical pathways involving the bromination of 2-methylphenyl compounds followed by the introduction of the isoindole structure via cyclization reactions. Specific methods may vary depending on the desired yield and purity.

Anticancer Activity

Research has indicated that compounds containing isoindole structures possess significant anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
  • Case Study : A study conducted on breast cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and metastasis:

  • Matrix Metalloproteinases (MMPs) : this compound has shown promise in inhibiting MMPs, which are crucial for tumor invasion and metastasis.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound belongs to a broader class of N-substituted acetamides with heterocyclic or aromatic substituents. Key analogs include:

Compound Name Key Substituents Core Structure Reference
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Thiadiazole with 4-chlorobenzylthio group 1,3,4-Thiadiazole
N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide (1b) Thiophene-carboxamide linked to dioxoisoindole 1,3-Dioxoisoindole
N-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Biphenyl-thiazole core Thiazole
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Bromophenyl and 3,4-difluorophenyl Simple acetamide

Key Observations :

  • The bromine atom in the 4-bromo-2-methylphenyl group may enhance electrophilicity compared to chloro or methoxy substituents in analogs like 5e or 5k .

Comparison :

  • The target compound’s synthesis likely follows carbodiimide-mediated coupling (as in ), but its yield and melting point remain unconfirmed.
  • Thiadiazole derivatives (e.g., 5e, 5j) exhibit moderate-to-high yields (68–88%) and melting points between 132–170°C, suggesting that the target compound may share similar thermal stability .

Computational and Crystallographic Tools

Structural comparisons rely on software like SHELXL (for refinement ) and WinGX (for crystallographic analysis ). These tools have been critical in validating hydrogen-bonding networks and dihedral angles in analogs like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide .

Preparation Methods

Protection of Arylamine

The synthesis begins with the protection of o-toluidine’s amine group to prevent undesirable side reactions during subsequent bromination. Acetic anhydride is employed to acetylate o-toluidine, yielding N-(2-methylphenyl)acetamide. This reaction is typically conducted in a refluxing aqueous medium at 50–70°C for 4–6 hours, achieving near-quantitative conversion.

Reaction conditions :

  • o-Toluidine (10–11 g) and acetic anhydride (11–13 g) in a 3 L three-necked flask.

  • Constant stirring at 50–70°C followed by cooling and precipitation in cold water.

  • Yield: >90% as white needle-shaped crystals.

Regioselective Bromination

Bromination of N-(2-methylphenyl)acetamide introduces a bromine atom at the para position relative to the methyl group. N-Bromosuccinimide (NBS) in tetrachloroethylene serves as the brominating agent, with reflux conditions (4 hours) ensuring selective para substitution.

Optimization insights :

  • NBS stoichiometry : 1.4 equivalents relative to the substrate.

  • Solvent: Tetrachloroethylene (40–60 mL) enhances solubility and reaction homogeneity.

  • Post-reaction purification involves hot washing and drying to isolate N-(4-bromo-2-methylphenyl)acetamide.

  • Yield: 75–80%.

Deprotection and Formation of 4-Bromo-2-methylaniline

Hydrolysis of the acetyl protecting group is achieved via refluxing with concentrated hydrochloric acid and 1,4-dioxane , followed by neutralization with ammonium hydroxide. The resulting 4-bromo-2-methylaniline is isolated via phase separation and recrystallization.

Critical parameters :

  • Acid concentration: 25–35 mL HCl (37%) ensures complete deacetylation.

  • Neutralization pH: 8–10 to precipitate the free amine.

  • Yield: 70–75% after recrystallization.

Amidation with 2-(1,3-Dioxoisoindol-2-yl)acetic Acid

The final step involves coupling 4-bromo-2-methylaniline with 2-(1,3-dioxoisoindol-2-yl)acetic acid. Two primary methodologies are employed:

Acid Chloride Route

  • Activation : 2-(1,3-Dioxoisoindol-2-yl)acetic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride .

  • Amidation : The acid chloride reacts with 4-bromo-2-methylaniline in anhydrous dichloromethane or THF, catalyzed by triethylamine .

    • Yield: 65–70%.

Carbodiimide-Mediated Coupling

A milder alternative uses EDCl/HOBt in DMF to facilitate amide bond formation without generating HCl byproducts.

  • Reagents : 1.2 equivalents EDCl, 1.1 equivalents HOBt.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield: 70–75%.

Alternative Synthetic Approaches

One-Pot Bromination-Amidation

A streamlined protocol combines bromination and amidation in a single reactor, reducing purification steps. CuBr₂ catalyzes the bromination of N-(2-methylphenyl)acetamide, followed by in situ reaction with 2-(chloroacetyl)isoindoline-1,3-dione.

  • Advantages : 20% reduction in reaction time.

  • Yield : 60–65%.

Solid-Phase Synthesis

Immobilizing 4-bromo-2-methylaniline on Wang resin enables iterative amidation and cleavage, suitable for combinatorial chemistry.

  • Resin loading : 0.8–1.2 mmol/g.

  • Cleavage reagent : TFA/CH₂Cl₂ (1:9).

  • Yield: 50–55%.

Comparative Analysis of Methods

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
Stepwise SynthesisNBS, EDCl/HOBt50–11024–3070–75>95
One-PotCuBr₂, chloroacetyl80–10012–1560–6590–92
Solid-PhaseWang resin, TFA254850–5585–88

Key observations :

  • The stepwise method offers superior yield and purity but requires multiple purification steps.

  • Solid-phase synthesis sacrifices yield for scalability and parallel processing.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Para-bromination dominates due to the directing effects of the methyl and acetyl groups. Ortho impurities (<5%) are removed via recrystallization in ethanol.

Amidation Side Reactions

Competitive hydrolysis of the acid chloride is mitigated by maintaining anhydrous conditions and low temperatures (0–5°C).

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Switching to ethyl acetate/water biphasic systems improves isolation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.